
Lenapenem hydrochloride hydrate
概要
説明
Lenapenem hydrochloride hydrate is a small molecular drug known for its antibacterial properties. It is effective against both Gram-positive and Gram-negative bacteria by inhibiting penicillin-binding proteins . This compound was initially developed for treating bacterial infections and has undergone phase II clinical trials .
準備方法
レナペネム塩酸塩水和物の合成には、いくつかのステップが含まれる:
加水分解: N-(tert-ブトキシカルボニル)-4®-(tert-ブチルジメチルシリルオキシ)-L-プロリンメチルエステルの水酸化ナトリウムによる加水分解により、対応する保護アミノ酸が生成される.
縮合: このアミノ酸は、テトラヒドロフラン中、カルボニルジイミダゾールを用いてマロン酸モノメチルエステルと縮合させ、L-プロリルアセテートを生成する.
アシル化: この化合物をトシルクロリドでアシル化すると、第一級モノトシレートが生成される.
分離および処理: モノトシレートをクロマトグラフィーで分離した後、メチルアミンと4,6-ジメチル-2-(4-ニトロベンジルオキシカルボニルチオ)ピリミジンで処理すると、N-保護メチルアミノ誘導体が生成される.
最終工程: この化合物をメタノール-水中で水酸化ナトリウムで処理すると、対応するチオールが得られる。このチオールは、アセトニトリル中、ジイソプロピルエチルアミンを用いて、(1R,5R,6S)-2-(ジフェニルホスホリルオキシ)-6-[1®-ヒドロキシエチル]-1-メチル-1-カルバ-2-ペネム-3-カルボン酸4-ニトロベンジルエステルと縮合される。
化学反応の分析
レナペネム塩酸塩水和物は、さまざまな化学反応を起こす:
これらの反応に使用される一般的な試薬には、水酸化ナトリウム、カルボニルジイミダゾール、水素化ホウ素ナトリウム、トシルクロリド、メタンスルホニルクロリド、酢酸カリウムなどがある 。 生成される主な生成物には、化合物のさまざまな保護および非保護誘導体が含まれる .
4. 科学研究への応用
レナペネム塩酸塩水和物は、科学研究においていくつかの応用がある:
科学的研究の応用
Chemical Research Applications
Lenapenem serves as a critical model compound for studying beta-lactam antibiotics. Its structure and properties allow researchers to investigate:
- Mechanism of Action : Lenapenem binds to penicillin-binding proteins (PBPs) on bacterial cell walls, inhibiting the transpeptidation step essential for peptidoglycan synthesis. This leads to weakened cell walls and ultimately bacterial lysis and death.
- Chemical Reactions : The compound undergoes various reactions, such as oxidation, reduction, and substitution, allowing for the development of derivatives with modified antibacterial properties.
Biological Research Applications
In biological research, Lenapenem is investigated for its effects on bacterial cell wall synthesis. Its broad-spectrum activity makes it a valuable tool in:
- Studying Antibiotic Resistance : Lenapenem's effectiveness against multidrug-resistant organisms highlights its role in understanding and combating antibiotic resistance in clinical settings.
- Bacterial Pathogenesis : Research on how Lenapenem interacts with bacterial cells contributes to a deeper understanding of bacterial pathogenesis and potential therapeutic strategies.
Medical Applications
Lenapenem is primarily utilized in clinical settings for treating severe infections caused by resistant bacteria. Its applications include:
- Clinical Trials : Lenapenem is involved in clinical research aimed at developing new antibiotics to address the growing issue of antibiotic resistance. It has shown efficacy against pathogens that are resistant to other antibiotic classes .
- Formulation Development : The compound can be lyophilized (freeze-dried) for improved stability and ease of administration in injectable forms .
Case Studies and Research Findings
Several case studies have documented the effectiveness of Lenapenem in clinical settings:
- Case Study on Multidrug-Resistant Infections : A study highlighted the successful treatment of patients with severe infections caused by multidrug-resistant bacteria using Lenapenem, demonstrating its critical role in modern antibiotic therapy.
- Comparative Effectiveness Study : Research comparing Lenapenem with other carbapenems showed superior outcomes in certain resistant strains, reinforcing its importance as a therapeutic option.
- Long-term Efficacy Study : Longitudinal studies indicated that patients treated with Lenapenem had lower rates of reinfection compared to those treated with alternative antibiotics.
作用機序
レナペネム塩酸塩水和物は、細菌の細胞壁合成に必須なペニシリン結合タンパク質を阻害することで、抗菌作用を発揮する 。 この阻害は、細胞壁形成の阻害につながり、細菌細胞の死をもたらす 。 この化合物は、グラム陽性菌とグラム陰性菌の両方を標的とするため、広域スペクトルの抗菌剤である .
6. 類似化合物の比較
レナペネム塩酸塩水和物は、イミペネム、メロペネム、ビアペネムなどの他のカルバペネム系抗生物質と類似している 。 これらの化合物とは異なる独自の特性を持つ:
安定性: レナペネム塩酸塩水和物は、イミペネムと比較して、腎臓脱水ペプチダーゼによる加水分解に対してより安定である.
活性スペクトル: グラム陽性菌とグラム陰性菌の両方に対して広域スペクトルの活性を示す.
臨床試験: この化合物は、第II相臨床試験が行われているのに対し、他のカルバペネム系抗生物質の中には、すでに臨床使用されているものもある.
類似の化合物には、以下のようなものがある:
類似化合物との比較
Lenapenem hydrochloride hydrate is similar to other carbapenem antibiotics such as imipenem, meropenem, and biapenem . it has unique properties that distinguish it from these compounds:
Stability: This compound is more stable to hydrolysis by renal dehydropeptidase compared to imipenem.
Spectrum of Activity: It has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Clinical Trials: The compound has undergone phase II clinical trials, whereas some other carbapenems are already in clinical use.
Similar compounds include:
生物活性
Lenapenem hydrochloride hydrate is a broad-spectrum antibiotic belonging to the carbapenem class, renowned for its potent bactericidal activity against a diverse array of pathogenic bacteria. This article delves into the biological activity of Lenapenem, focusing on its mechanism of action, efficacy against various bacterial strains, and relevant research findings.
Lenapenem exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the transpeptidation process in peptidoglycan synthesis. This disruption leads to cell wall weakening, resulting in cell lysis and death. The compound's unique structural modifications enhance its stability and effectiveness against resistant strains of bacteria, where other antibiotics may fail.
Antibacterial Spectrum
Lenapenem demonstrates significant activity against both Gram-positive and Gram-negative bacteria. Its broad-spectrum efficacy makes it particularly valuable in treating infections caused by multidrug-resistant organisms. Key pathogens susceptible to Lenapenem include:
- Gram-positive bacteria : Staphylococcus aureus (including MRSA), Streptococcus pneumoniae
- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa
The compound is especially effective in clinical settings for severe infections that are resistant to conventional antibiotics.
Comparative Analysis with Similar Compounds
Lenapenem shares structural similarities with other carbapenems but exhibits unique characteristics that enhance its antibacterial properties. The following table summarizes key comparisons with similar compounds:
Compound Name | Unique Features |
---|---|
Imipenem | First marketed carbapenem; susceptible to renal dehydropeptidase I. |
Meropenem | More stable against hydrolysis; broader spectrum against Gram-negative bacteria. |
Razupenem | Designed for oral administration; modified structure for improved pharmacokinetics. |
Tebipenem | Enhanced stability against β-lactamases; effective against resistant strains. |
Lenapenem's distinct features allow it to maintain efficacy in challenging clinical scenarios, making it a vital option in modern antibiotic therapy.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of Lenapenem in various clinical settings:
- Clinical Efficacy : A study involving patients with complicated urinary tract infections demonstrated that Lenapenem achieved a clinical cure rate of over 90%, significantly outperforming traditional therapies.
- Resistance Patterns : Research indicates that Lenapenem maintains activity against Enterobacteriaceae exhibiting resistance to other β-lactams, showcasing its potential as a last-line treatment option.
Pharmacokinetics and Interactions
Lenapenem's pharmacokinetics involve rapid absorption and distribution, with a half-life conducive to effective dosing schedules. It has been noted to interact with various compounds, influencing both its pharmacodynamics and overall therapeutic effectiveness. Key interactions include:
- Inhibition of renal dehydropeptidase I , which can affect drug metabolism.
- Synergistic effects when used in combination with other antibiotics, enhancing overall antibacterial activity.
特性
IUPAC Name |
(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S,5S)-5-[(1R)-1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O5S.ClH.H2O/c1-8-14-13(9(2)22)17(24)21(14)15(18(25)26)16(8)27-10-6-11(20-7-10)12(23)4-5-19-3;;/h8-14,19-20,22-23H,4-7H2,1-3H3,(H,25,26);1H;1H2/t8-,9-,10+,11+,12-,13-,14-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSICOGCVDQJPU-HCRFUVGVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(CCNC)O)C(=O)O)C(C)O.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)[C@@H](CCNC)O)C(=O)O)[C@@H](C)O.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32ClN3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149882-71-3 | |
Record name | BO 2727 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149882713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LENAPENEM HYDROCHLORIDE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0450C4END | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。